molecular formula C10H12N4 B1416496 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline CAS No. 1114823-89-0

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1416496
CAS No.: 1114823-89-0
M. Wt: 188.23 g/mol
InChI Key: JOBGOFDIZLJIDU-UHFFFAOYSA-N
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Description

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The ethyl group is attached to the fourth position of the triazole ring, and an aniline group is attached to the second position

Biochemical Analysis

Biochemical Properties

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase IV enzyme, which is crucial for DNA replication and transcription . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to antimicrobial and anticancer activities, making this compound a potential candidate for drug development .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the aromatase enzyme, which is involved in estrogen biosynthesis . This inhibition can result in decreased estrogen levels, making it a potential therapeutic agent for hormone-dependent cancers. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of drug efflux pumps .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the localization and accumulation of the compound within cells, influencing its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 4-ethyl-1,2,4-triazole with aniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This process would utilize similar reaction conditions as the laboratory synthesis but on a larger scale, with optimized parameters to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Nitrated, sulfonated, or halogenated derivatives of the aniline group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline is unique due to the presence of both the triazole and aniline groups, which allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBGOFDIZLJIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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